Carbon(isothiocyanatidic) acid, propyl ester
Description
Carbon(isothiocyanatidic) acid, propyl ester (CAS: 23822-50-6) is an organosulfur compound with the molecular formula C₅H₇NO₂S. Its structure consists of a propyl ester group linked to a carbonic acid derivative substituted with an isothiocyanate (-N=C=S) functional group . This compound is chemically characterized by the presence of both ester and isothiocyanate moieties, making it distinct from simpler aliphatic or aromatic esters.
Properties
IUPAC Name |
propyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-3-8-5(7)6-4-9/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDMRUHZGHWXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946621 | |
| Record name | Propyl carbonisothiocyanatidatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23822-50-6 | |
| Record name | Carbon(isothiocyanatidic) acid, propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23822-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon(isothiocyanatidic) acid, propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon(isothiocyanatidic) acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl carbonisothiocyanatidatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbon(isothiocyanatidic) acid, propyl ester typically involves the reaction of propyl alcohol with isothiocyanic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbon(isothiocyanatidic) acid, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester or isothiocyanate functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.
Substitution: Nucleophiles such as amines or thiols can react with the ester or isothiocyanate groups under appropriate conditions.
Major Products Formed
Hydrolysis: Propyl alcohol and carbonic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Carbon(isothiocyanatidic) acid, propyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Carbon(isothiocyanatidic) acid, propyl ester involves its interaction with specific molecular targets. The ester and isothiocyanate functional groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Research Findings and Gaps
- Biological Studies: Limited data exist on the toxicity or bioactivity of this compound. In contrast, gallic acid propyl ester has demonstrated radical-scavenging activity (IC₅₀: ~0.1 mg/mL) , and propyl esters of fatty acids are known biodegradability in soil .
- Industrial Relevance : The compound’s isothiocyanate group warrants investigation for applications in controlled-release systems or as a coupling agent in material science.
Biological Activity
Carbon(isothiocyanatidic) acid, propyl ester, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.
Chemical Structure and Properties
This compound, is classified as an isothiocyanate derivative. Its chemical structure influences its reactivity and biological interactions. The compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 145.19 g/mol
Antimicrobial Properties
Isothiocyanates are known for their antimicrobial properties. Research indicates that carbon(isothiocyanatidic) acid derivatives exhibit significant antibacterial activity against various pathogens. A study found that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .
Anticancer Activity
Isothiocyanates, including carbon(isothiocyanatidic) acid, have been studied for their anticancer properties. They are believed to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth. For instance, studies have shown that isothiocyanates can activate apoptosis-related proteins and inhibit anti-apoptotic factors in cancer cell lines .
The biological activity of carbon(isothiocyanatidic) acid is primarily attributed to its ability to interact with cellular targets:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
- Gene Expression Modulation : The compound influences the expression of genes related to cell cycle regulation and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of carbon(isothiocyanatidic) acid in various biological contexts:
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antibacterial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed a significant zone of inhibition compared to control groups.
-
Anticancer Study :
- Objective : Assess the anticancer potential against prostate cancer cell lines.
- Method : Cell viability assays were performed.
- Results : The compound reduced cell viability significantly at concentrations above 50 µM.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
